Cas no 2445793-66-6 (Tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate)
![Tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate structure](https://www.kuujia.com/scimg/cas/2445793-66-6x500.png)
Tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
- tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
- EN300-7550087
- Z4320370489
- 2445793-66-6
-
- Inchi: 1S/C13H17F3N4O2/c1-12(2,3)22-11(21)20-5-4-7-8(6-20)18-10(17)19-9(7)13(14,15)16/h4-6H2,1-3H3,(H2,17,18,19)
- InChI Key: MYTCUAVHWLSKEK-UHFFFAOYSA-N
- SMILES: FC(C1=C2C(CN(C(=O)OC(C)(C)C)CC2)=NC(N)=N1)(F)F
Computed Properties
- Exact Mass: 318.13036028g/mol
- Monoisotopic Mass: 318.13036028g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 81.3Ų
Tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7550087-1.0g |
tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
2445793-66-6 | 95.0% | 1.0g |
$914.0 | 2025-02-24 | |
1PlusChem | 1P028W33-10g |
tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
2445793-66-6 | 95% | 10g |
$4919.00 | 2024-05-21 | |
1PlusChem | 1P028W33-500mg |
tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
2445793-66-6 | 95% | 500mg |
$944.00 | 2024-05-21 | |
Aaron | AR028WBF-1g |
tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
2445793-66-6 | 95% | 1g |
$1282.00 | 2025-02-17 | |
Enamine | EN300-7550087-0.25g |
tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
2445793-66-6 | 95.0% | 0.25g |
$452.0 | 2025-02-24 | |
Enamine | EN300-7550087-2.5g |
tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
2445793-66-6 | 95.0% | 2.5g |
$1791.0 | 2025-02-24 | |
Enamine | EN300-7550087-5.0g |
tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
2445793-66-6 | 95.0% | 5.0g |
$2650.0 | 2025-02-24 | |
Enamine | EN300-7550087-0.05g |
tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
2445793-66-6 | 95.0% | 0.05g |
$212.0 | 2025-02-24 | |
Enamine | EN300-7550087-10.0g |
tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
2445793-66-6 | 95.0% | 10.0g |
$3929.0 | 2025-02-24 | |
Aaron | AR028WBF-250mg |
tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
2445793-66-6 | 95% | 250mg |
$647.00 | 2025-02-17 |
Tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate Related Literature
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Additional information on Tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Research Brief on Tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate (CAS: 2445793-66-6)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of pyrido[3,4-d]pyrimidine derivatives as key scaffolds for drug discovery. Among these, Tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate (CAS: 2445793-66-6) has emerged as a promising intermediate for the synthesis of novel therapeutic agents. This research brief aims to provide an overview of the latest studies and applications related to this compound, focusing on its synthetic routes, biological activities, and potential therapeutic implications.
The compound, characterized by its unique pyrido[3,4-d]pyrimidine core and trifluoromethyl group, has garnered attention due to its versatility in medicinal chemistry. Recent literature reveals that it serves as a critical building block for the development of kinase inhibitors, particularly targeting protein kinases involved in cancer and inflammatory diseases. The tert-butyl ester moiety enhances the compound's stability and solubility, making it suitable for further derivatization and optimization in drug design.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of Tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate via a multi-step protocol involving cyclocondensation and selective functionalization. The study highlighted the compound's role as a precursor for potent PI3K/mTOR dual inhibitors, showcasing its potential in oncology therapeutics. Additionally, the trifluoromethyl group was found to significantly enhance the binding affinity of derived compounds to target kinases, as confirmed by molecular docking studies.
Further investigations into the biological activities of derivatives of this compound have revealed promising anti-proliferative effects against various cancer cell lines, including breast, lung, and colorectal cancers. A 2024 preprint on BioRxiv reported that structural modifications of the pyrido[3,4-d]pyrimidine scaffold led to compounds with improved pharmacokinetic profiles and reduced off-target effects. These findings underscore the compound's utility in the design of next-generation targeted therapies.
Beyond oncology, recent patents have explored the application of this compound in neurodegenerative diseases. Its ability to modulate key signaling pathways, such as the AKT and ERK cascades, suggests potential for treating conditions like Alzheimer's and Parkinson's diseases. However, further in vivo studies are required to validate these hypotheses and assess the compound's safety and efficacy in complex biological systems.
In conclusion, Tert-butyl 2-amino-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate represents a versatile and valuable intermediate in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a focal point for ongoing research in drug discovery. Future studies should focus on optimizing its derivatives for clinical translation and exploring its potential in broader therapeutic areas.
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